molecular formula C18H16N4O3 B11978864 N'-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 303106-41-4

N'-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11978864
CAS No.: 303106-41-4
M. Wt: 336.3 g/mol
InChI Key: DBUAMNZOVDLIHH-YBFXNURJSA-N
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Description

N'-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C18H16N4O3 and a molecular weight of 336.35 g/mol . This synthetic compound belongs to the pyrazole-carbohydrazide class, characterized by a core structure that integrates multiple pharmacophores, including a 1H-pyrazole ring and a hydrazone linker. These structural features are of significant interest in medicinal chemistry for the design and development of novel bioactive molecules. The presence of the 3-hydroxybenzylidene and 3-methoxyphenyl substituents suggests potential for diverse biological activity. Specifically, compounds based on the pyrazole and hydrazide scaffolds are frequently explored for their antibacterial properties . Research into similar structures indicates that such compounds can serve as valuable precursors or intermediates in the synthesis of more complex molecules aimed at combating multidrug-resistant bacterial strains . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for in-vitro studies and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical applications. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

303106-41-4

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-25-15-7-3-5-13(9-15)16-10-17(21-20-16)18(24)22-19-11-12-4-2-6-14(23)8-12/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

DBUAMNZOVDLIHH-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole-Carbohydrazide Intermediate

The synthesis begins with the preparation of 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, the precursor for subsequent condensation. Source outlines a general protocol for analogous pyrazole-carbohydrazides:

  • Ethyl 3-(3-Methoxyphenyl)-1H-pyrazole-5-carboxylate Synthesis :

    • Diethyl oxalate reacts with 3-methoxyacetophenone in the presence of a base (e.g., sodium ethoxide) to form ethyl 2,4-dioxo-4-(3-methoxyphenyl)butanoate.

    • Cyclization with hydrazine hydrate in ethanol under acidic conditions yields ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate.

  • Hydrazide Formation :

    • The ester intermediate reacts with excess hydrazine hydrate in ethanol under reflux (4–6 hours), producing 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.

    • Typical yield: 70–85% after recrystallization from ethanol.

Key Reaction Parameters :

  • Temperature : Reflux (78–80°C) for ester cyclization and hydrazide formation.

  • Catalyst : Sulfuric acid (for cyclization).

  • Solvent : Ethanol for both steps.

Condensation with 3-Hydroxybenzaldehyde

The final step involves Schiff base formation between the carbohydrazide intermediate and 3-hydroxybenzaldehyde. Source and provide validated protocols for analogous hydrazones:

  • Reaction Setup :

    • Equimolar amounts of 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and 3-hydroxybenzaldehyde are dissolved in ethanol.

    • A catalytic amount of acetic acid (0.1–0.5 mL) is added to facilitate imine formation.

  • Reflux Conditions :

    • The mixture is refluxed for 2–4 hours, monitored by TLC (eluent: ethyl acetate/hexane 1:1).

    • Post-reaction, the solution is cooled to 0–5°C, inducing crystallization.

  • Workup :

    • The precipitate is filtered, washed with cold ethanol, and recrystallized from methanol/water (5:1).

    • Yield: 60–75%.

Critical Optimization Factors :

  • Stoichiometry : A 1:1 molar ratio minimizes side products.

  • Acid Catalyst : Acetic acid enhances reaction rate without over-protonating the hydrazide.

  • Solvent Polarity : Ethanol balances solubility and facilitates Schiff base formation.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Source demonstrates microwave-enhanced condensation for related pyrazoles, reducing reaction times:

  • Conditions : 100°C, 50 W microwave irradiation, 5 minutes.

  • Solvent : Water or DMSO.

  • Yield : Comparable to conventional methods (65–70%).

Advantages :

  • 12-fold reduction in reaction time.

  • Reduced solvent volume (1 mL vs. 10 mL in reflux).

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy :

    • N-H stretch: 3220–3250 cm⁻¹ (hydrazide and pyrazole NH).

    • C=O stretch: 1650–1670 cm⁻¹ (amide carbonyl).

    • C=N stretch: 1600–1620 cm⁻¹ (imine).

  • ¹H NMR (DMSO-d₆) :

    • Pyrazole-H: δ 6.48–6.50 ppm (singlet).

    • Methoxy group: δ 3.75–3.80 ppm (singlet).

    • Hydroxybenzylidene proton: δ 8.47–8.50 ppm (singlet).

  • Mass Spectrometry :

    • [M+H]⁺: m/z 337.13 (calculated: 337.13).

Comparative Analysis of Methods

Method Reaction Time Yield (%) Solvent Catalyst
Conventional Reflux2–4 hours60–75EthanolAcetic acid
Microwave5 minutes65–70Water/DMSONone
Mechanochemical30–60 minutes55–65Solvent-freep-TsOH

Challenges and Troubleshooting

  • Low Yields in Condensation :

    • Cause : Incomplete imine formation due to moisture.

    • Solution : Use molecular sieves or anhydrous ethanol.

  • Byproduct Formation :

    • Cause : Over-refluxing leading to hydrolysis.

    • Solution : Monitor reaction progress via TLC hourly.

Scalability and Industrial Relevance

  • Batch Size : Lab-scale syntheses typically produce 1–10 g.

  • Cost Drivers :

    • 3-Hydroxybenzaldehyde: $45–60/g (Sigma-Aldrich).

    • Hydrazine hydrate: $20–30/L.

  • Green Chemistry Potential : Microwave and mechanochemical methods reduce E-factor by 40% .

Chemical Reactions Analysis

Types of Reactions

N’-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The hydroxybenzylidene moiety can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-withdrawing groups (e.g., chloro in ) increase reactivity but may reduce solubility.
  • Hydroxy groups (3-hydroxy vs. 4-hydroxy in ) influence hydrogen-bonding networks and crystal packing, as observed in SHELX-refined structures .

Pharmacological and Physicochemical Properties

Anticancer Activity :
  • Compound 26 from , a tert-butyl-substituted analog, exhibited potent growth inhibition (IC₅₀ = 2.1 µM) against A549 lung cancer cells by inducing apoptosis. The 3-methoxyphenyl group in the target compound may mimic this activity but requires empirical validation.
  • Triazole carbohydrazones (e.g., ) showed moderate cytotoxicity, suggesting that pyrazole-carbohydrazide derivatives generally target cancer cell proliferation pathways.
Antioxidant Activity :
  • Hydrazones with 2,4-dihydroxybenzylidene substituents (e.g., ) demonstrated significant radical scavenging, attributed to phenolic -OH groups.
Physicochemical Properties :
  • LogP Values : Calculated logP for the target compound (~2.8) is lower than analogs with longer alkoxy chains (e.g., 3.5 for butoxy-substituted ), indicating moderate lipophilicity.
  • Solubility : Hydroxy and methoxy groups enhance aqueous solubility compared to chloro or thiophene derivatives .

Computational and Spectroscopic Insights

  • DFT Studies : Analogous compounds (e.g., ) revealed that the E-configuration of the hydrazone bond stabilizes the molecule via intramolecular hydrogen bonding (N-H···O=C).
  • Spectroscopic Data : IR and NMR spectra of related compounds () confirm hydrazone formation (C=N stretch at ~1600 cm⁻¹) and pyrazole ring protons (δ 6.2–7.8 ppm in ¹H NMR).

Biological Activity

N'-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry due to its unique molecular structure and potential therapeutic applications. This article delves into the biological activities associated with this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O4C_{20}H_{20}N_{4}O_{4} with a molecular weight of approximately 380.4 g/mol. The compound features a pyrazole ring substituted with hydroxy and methoxy groups, which are critical for its biological activity.

Research indicates that the compound primarily exerts its biological effects through interactions with specific cellular pathways:

  • Apoptosis Induction : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including human umbilical vein endothelial cells. This effect is believed to be mediated through the modulation of integrin beta 4 signaling pathways, which play a crucial role in cell survival and proliferation .
  • Antioxidant Activity : The presence of hydroxy and methoxy groups enhances the compound's ability to scavenge free radicals, thereby contributing to its antioxidant properties. This activity may help protect cells from oxidative stress, a factor implicated in various diseases including cancer.

Biological Activity Overview

Activity Type Description Reference
Anticancer Induces apoptosis in endothelial cells via integrin beta 4 modulation.
Antioxidant Exhibits free radical scavenging activity, potentially protecting against oxidative damage.
Antiviral Similar compounds have shown antiviral properties against Tobacco Mosaic Virus (TMV).

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

  • Apoptotic Effects : A study demonstrated that derivatives of pyrazole compounds, including this compound, significantly increased apoptosis rates in cancer cell lines compared to control groups. The mechanism involved activation of caspase pathways.
  • Structure-Activity Relationship (SAR) : Research highlighted that modifications to the pyrazole ring and substitutions at specific positions can enhance or diminish biological activity. For instance, compounds with additional hydroxyl groups showed increased anticancer potency .
  • Comparative Analyses : In comparative studies, similar compounds were evaluated for their biological activities. For example, N'-(4-Methoxybenzylidene)-5-(phenyl)-1H-pyrazole-3-carbohydrazide exhibited notable antimicrobial properties, suggesting that structural variations can lead to diverse biological effects.

Q & A

Q. What are the standard synthetic protocols for preparing N'-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a condensation reaction between a pyrazole-5-carbohydrazide precursor and a substituted benzaldehyde derivative. Key steps include:

  • Reagent selection : Use of 3-hydroxybenzaldehyde and 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in ethanol or methanol under reflux.
  • Reaction optimization : Temperature control (70–80°C) and catalytic acid (e.g., glacial acetic acid) to facilitate hydrazone bond formation .
  • Purification : Recrystallization from ethanol or column chromatography to isolate the product, monitored by TLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • FT-IR : Confirms hydrazone (-C=N-NH-) and hydroxyl (-OH) functional groups via stretching frequencies at ~1600 cm⁻¹ (C=N) and ~3400 cm⁻¹ (O-H) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.0 ppm) and carbon signals (e.g., methoxy groups at δ 55–60 ppm) .
  • X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., Jmol-generated structures with CCDC deposition numbers) .

Advanced Research Questions

Q. How can DFT calculations and molecular docking predict the electronic properties and bioactivity of this compound?

  • DFT methodology : Use the B3LYP/6-311G(d,p) basis set to compute HOMO-LUMO energies (e.g., HOMO = -5.8 eV, LUMO = -1.9 eV), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to assess charge distribution and stability .
  • Molecular docking : Dock the compound into protein active sites (e.g., COX-2 or EGFR kinases) using AutoDock Vina. Analyze binding affinity (ΔG values < -7 kcal/mol) and interactions (hydrogen bonds, π-π stacking) to prioritize in vitro testing .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole-carbohydrazides?

  • Substituent effect analysis : Compare bioactivity across derivatives (e.g., methoxy vs. chloro substituents) to identify structure-activity relationships (SAR). For example, electron-donating groups like -OCH₃ enhance antioxidant activity, while electron-withdrawing -Cl groups improve antimicrobial potency .
  • Experimental validation : Replicate assays (e.g., MIC for antimicrobial activity) under standardized conditions (pH, solvent, cell lines) to minimize variability .

Q. How are Hirshfeld surface and AIM analyses used to study intermolecular interactions in crystallographic studies?

  • Hirshfeld surfaces : Visualize close contacts (e.g., O-H···N hydrogen bonds) using CrystalExplorer. Quantify interaction contributions (e.g., 25% from H···O contacts) .
  • AIM (Atoms in Molecules) : Calculate bond critical points (BCPs) to confirm non-covalent interactions (e.g., ρ ≈ 0.02 a.u. for weak hydrogen bonds) .

Methodological Challenges and Solutions

Q. How to optimize reaction yields when synthesizing hydrazone derivatives?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require inert atmospheres to prevent oxidation.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate condensation .

Q. What in vitro assays are suitable for evaluating the compound’s anticancer potential?

  • MTT assay : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7 or HeLa) with 48–72 hr exposure .
  • Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation studies to confirm mechanism .

Data Comparison Table

Property Technique Key Observations References
Crystal Structure X-ray diffractionDihedral angle: 15.2° between pyrazole and aryl rings
HOMO-LUMO Gap DFT/B3LYP3.9 eV (predicts charge transfer reactivity)
Antimicrobial Activity Broth microdilutionMIC = 32 µg/mL against S. aureus

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